molecular formula C15H24N2O2 B3845315 N-[3-(diethylamino)propyl]-4-methoxybenzamide

N-[3-(diethylamino)propyl]-4-methoxybenzamide

Cat. No. B3845315
M. Wt: 264.36 g/mol
InChI Key: OBEIQJQOXXOMEB-UHFFFAOYSA-N
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Description

“N-[3-(Dimethylamino)propyl]methacrylamide” is a compound that has a molecular weight of 170.25 . Another similar compound, “(N,N-Diethyl-3-aminopropyl)trimethoxysilane”, has a molecular formula of C10H25NO3Si and a molecular weight of 235.4 .


Synthesis Analysis

Thermo- and pH-responsive poly(N-[3-(diethylamino)propyl]methacrylamide)s were synthesized by free radical polymerization and RAFT polymerization .


Chemical Reactions Analysis

Thermo- and pH-responsive poly(N-[3-(diethylamino)propyl]methacrylamide)s were synthesized by free radical polymerization and RAFT polymerization .

Scientific Research Applications

Thermo- and pH-Responsive Polymers

“N-[3-(diethylamino)propyl]-4-methoxybenzamide” is used in the synthesis of thermo- and pH-responsive polymers . These polymers are synthesized by free radical polymerization and RAFT polymerization . The prepared samples are flexible chain polymers . The behavior of these polymers in buffer solutions is analyzed by turbidity and light scattering at a pH range of 7–13 .

Stimuli-Responsive Materials

In the field of stimuli-responsive materials, “N-[3-(diethylamino)propyl]-4-methoxybenzamide” is primarily used as a comonomer to impart pH-sensitivity to hydrogels based on acrylic monomers .

Copolymers

“N-[3-(diethylamino)propyl]-4-methoxybenzamide” is used in the synthesis of thermo- and pH-sensitive copolymers . These copolymers are studied by the methods of potentiometric titration, light scattering, turbidimetry, refractometry, and viscometry .

Pharmaceuticals

Thermo- and pH-sensitive copolymers based on “N-[3-(diethylamino)propyl]-4-methoxybenzamide” play an important role in the development of pharmaceuticals . They are used for controlled release and delivery of drugs, immobilization of enzymes, and concentration of dilute solutions .

Biotechnology

These copolymers are also used in biotechnology for purification of enzymes and biocatalysts .

Electronics

In the field of electronics, these copolymers are used in detectors and sensors .

Medicine

In the field of medicine, “N-[3-(diethylamino)propyl]-4-methoxybenzamide” has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied as a potential treatment for neurological disorders such as Alzheimer’s disease and Parkinson’s disease.

Agriculture

“N-[3-(diethylamino)propyl]-4-methoxybenzamide” has potential applications in the field of agriculture as a pesticide.

properties

IUPAC Name

N-[3-(diethylamino)propyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-4-17(5-2)12-6-11-16-15(18)13-7-9-14(19-3)10-8-13/h7-10H,4-6,11-12H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEIQJQOXXOMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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